Aryl Iodide Reactivity: Synthesis of DDR1 Inhibitors and Kinase-Targeting Chimeras
The 3-iodo-4-methylbenzoate core is a validated precursor for synthesizing discoidin domain receptor 1 (DDR1) inhibitors . Its methyl ester derivative is explicitly used to create [(pyrazolo[1,5-a]pyrimidinyl)ethynyl]benzamides, which are selective DDR1 inhibitors. This core is also employed in the preparation of orally bioavailable GZD824, a compound targeting Bcr-Abl kinase to overcome antitumor drug resistance . While direct quantitative data for the acetylphenyl ester is not available in the public domain, the demonstrated utility of its core in these high-value medicinal chemistry applications provides a strong class-level inference for its potential .
| Evidence Dimension | Synthetic Utility as a Precursor |
|---|---|
| Target Compound Data | Core structure (3-iodo-4-methylbenzoate) is a validated precursor |
| Comparator Or Baseline | Non-iodinated or regioisomeric benzoates |
| Quantified Difference | Enables key C-C bond formation; other isomers are not specified for these applications. |
| Conditions | Synthesis of specific kinase inhibitors (e.g., DDR1, Bcr-Abl) |
Why This Matters
This establishes the compound as a strategic choice for research groups focused on kinase inhibition, offering a direct entry point to a known pharmacophore.
